Superior Steric Tolerance in Peptide Coupling of α,α-Disubstituted Amino Acids
In the synthesis of peptides containing α-methylalanine (Aib) residues, 4,4-dimethyl-2-trifluoromethyloxazolone (R = CF3) enables successful coupling, whereas the analogous 4,4-dimethyloxazolone (R = H) fails to effectively couple these sterically hindered residues [1]. The trifluoromethyl analog acts as an effective acylating agent for α-methylalanine methyl ester, overcoming severe steric hindrance [1].
| Evidence Dimension | Efficacy of coupling sterically hindered α-methylalanine residues |
|---|---|
| Target Compound Data | Enables successful peptide bond formation [1]. |
| Comparator Or Baseline | 4,4-Dimethyloxazolone (R = H) [1]. |
| Quantified Difference | Target compound enables coupling; comparator fails to couple effectively [1]. |
| Conditions | Peptide synthesis; reaction of oxazolone with α-methylalanine methyl ester [1]. |
Why This Matters
This difference is critical for chemists synthesizing peptides containing Aib or other α,α-disubstituted amino acids, as the trifluoromethyl derivative provides a viable pathway where the simpler analog is ineffective.
- [1] Leplawy, M. T.; Jones, D. S.; Kenner, G. W.; Sheppard, R. C. Peptides—XI: Synthesis of peptides derived from alpha-methylalanine. Tetrahedron 1960, 11, 39-51. View Source
